

Exogenous Ketone Salts Found to Significantly Elevate Acetoacetate Levels in Recent Studies

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A comprehensive evaluation of recent clinical data demonstrates that the consumption of exogenous ketone salts, particularly those containing beta-hydroxybutyrate (BHB), leads to a significant and rapid increase in circulating acetoacetate (AcAc) levels. This elevation suggests a swift metabolic conversion of the ingested BHB, providing a readily available energy source for the body.

This guide offers an in-depth comparison for researchers, scientists, and drug development professionals on the effectiveness of various exogenous ketone supplements in modulating acetoacetate levels, supported by experimental data from recent clinical trials.

Key Findings from Clinical Trials

A pivotal pilot study by Holland-Winkler et al. (2025) provided crucial insights into the impact of a racemic ketone salt supplement on plasma acetoacetate. The study, a randomized, triple-blinded, placebo-controlled crossover trial, revealed a statistically significant increase in acetoacetate levels just 30 minutes after ingestion of the ketone salt supplement compared to a placebo.[1][2]

Further comparative research by Cuenoud et al. (2020) investigated the effects of different ketone precursors, including D-BHB, a racemic mixture of D- and L-BHB (D+L-BHB), and medium-chain triglycerides (MCTs). Their findings indicated that D-BHB supplementation resulted in a more pronounced elevation of blood ketones compared to the racemic mixture or



MCTs at the same dosage.[3][4] Notably, the study also highlighted that the conversion of D-BHB to acetoacetate led to a higher acetoacetate to D-BHB ratio in the blood compared to MCTs.[5]

The data from these studies underscores the potential of exogenous ketone salts as an effective method for acutely raising acetoacetate levels, which may have therapeutic implications in conditions where enhanced ketone body metabolism is beneficial.

Comparative Data on Acetoacetate Levels

The following tables summarize the quantitative data on plasma acetoacetate and β -hydroxybutyrate levels from the aforementioned clinical trials.

Table 1: Change in Plasma Acetoacetate and β -Hydroxybutyrate Levels after Racemic Ketone Salt Supplementation (Holland-Winkler et al., 2025)[1][2]

Treatment Group	Mean Change in Acetoacetate (ΔAcAc) (mM)	Standard Deviation (mM)	Mean Change in β- Hydroxybutyra te (ΔβHB) (mM)	Standard Deviation (mM)
Ketone Salt (KS)	↑ 0.57	± 0.44	-	-
Placebo	↑ 0.07	± 0.23	-	-

Data represents the change from baseline 30 minutes post-supplementation.

Table 2: Peak Plasma Ketone Levels after Supplementation with Different Ketone Precursors (Cuenoud et al., 2020)[3][4]



Supplement	Peak Plasma Ketone (Cmax) (mM)	Time to Peak (Tmax) (hours)
D-BHB	1.2 ± 0.1	~1
D+L-BHB	0.62 ± 0.05	~1
MCT Oil	0.62 ± 0.06	~1

This study measured total blood ketones. The authors noted that D-BHB conversion to AcAc provided a ~43% higher AcAc/D-BHB blood ratio than MCTs.[5]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.

Holland-Winkler et al. (2025) Experimental Protocol[1][2]

- Study Design: A randomized, triple-blinded, placebo-controlled, cross-over study.
- Participants: Thirteen healthy adults (7 males, 6 females; age 21.6 ± 4.3 years).
- Intervention: Participants consumed either a racemic ketone salt (KS) supplement or a flavor-matched placebo. A one-week washout period was observed between interventions.
- Blood Sampling: Blood samples were collected before and 30 minutes after the consumption of each supplement.
- Analytical Method: Plasma acetoacetate and beta-hydroxybutyrate levels were quantified using gas chromatography/mass spectrometry (GC/MS).

Cuenoud et al. (2020) Experimental Protocol[3][4]

- Study Design: A study comparing the pharmacokinetic profiles of different ketone precursors.
- Intervention: Participants received oral doses of D-beta-hydroxybutyrate (D-BHB), a racemic mixture of D+L-BHB, or medium-chain triglycerides (MCT).



- Blood Sampling: Blood samples were collected at baseline and at various time points postingestion to determine ketone kinetics.
- Analytical Method: Blood ketone levels were measured to determine the maximum concentration (Cmax) and time to reach maximum concentration (Tmax). The study also involved a pilot whole-body ketone positron emission tomography (PET) study using ¹¹Cacetoacetate to trace ketone metabolism.

Metabolic Pathways and Experimental Workflow

The metabolic conversion of exogenous BHB to acetoacetate is a key step in its utilization as an energy source. The following diagrams illustrate this pathway and the general workflow of the clinical trials.

Metabolic pathway of exogenous BHB conversion to AcAc for energy.

Generalized workflow of the cited clinical trials.

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